N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide
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Overview
Description
N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a tetrazole ring, and a sulfanyl-propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of phenylhydrazine with an appropriate nitrile under acidic conditions to form the tetrazole ring . The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile . The final step involves the formation of the sulfanyl-propanamide moiety through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of high-throughput screening methods to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under mild oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Sodium methoxide or other strong bases can be used to facilitate nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes . Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-8-10-15(24-2)11-9-13)25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPZTQZPIGHRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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